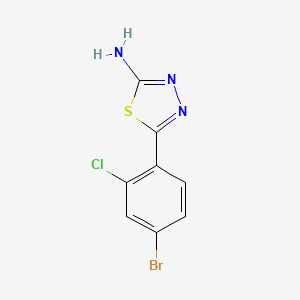

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 1157723-14-2) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromo-chlorophenyl group at position 5 and an amine group at position 2. This compound is part of the 1,3,4-thiadiazole family, which is renowned for its diverse pharmacological and agrochemical applications, including anticonvulsant, anticancer, and antimicrobial activities .

Eigenschaften

IUPAC Name |

5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGWEIBNZCHQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is structurally similar to profenofos, an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme.

Mode of Action

Like other organophosphates, the mechanism of action of Profenofos is via the inhibition of the acetylcholinesterase enzyme. Although it is used in the form of a racemate, the S(-) isomer is a more potent inhibitor. It can be inferred that 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine might have a similar mode of action.

Biochemical Pathways

Given its similarity to profenofos, it may affect the cholinergic system by inhibiting the acetylcholinesterase enzyme, leading to an accumulation of acetylcholine in the synapses. This can disrupt nerve signal transmission, leading to various physiological effects.

Biologische Aktivität

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H5BrClN3S, with a molecular weight of 290.57 g/mol. This compound features a thiadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects. For instance, compounds derived from the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold displayed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptotic cell death. The presence of electron-withdrawing groups like bromine and chlorine enhances the cytotoxicity by stabilizing the thiadiazole ring and facilitating interactions with cellular targets .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 6.51 | Apoptosis induction |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | HepG2 | 3.21 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

- In vitro Studies : Compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds possess significant antibacterial properties comparable to standard antibiotics such as norfloxacin .

Structure-Activity Relationship (SAR)

The biological efficacy of thiadiazole derivatives is heavily influenced by their structural modifications:

- Substituents on the Phenyl Ring : The introduction of halogens (e.g., bromine and chlorine) on the phenyl ring enhances both anticancer and antimicrobial activities. For example, the presence of a bromine atom at the para position significantly increases cytotoxicity .

- Hybridization Strategies : Researchers have explored hybrid compounds by linking thiadiazole derivatives with piperazine or piperidine moieties to enhance lipophilicity and improve bioavailability. These hybrids have shown improved antitumor activity compared to their parent compounds .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound:

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives targeting specific cancer types showed significant tumor reduction when administered in conjunction with conventional therapies .

- Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between these compounds and target proteins involved in cancer progression. This supports their potential as lead compounds for further drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. Its thiadiazole ring structure allows for the development of more complex molecules with desired properties. Researchers utilize it in the synthesis of various derivatives that can exhibit enhanced biological activities or novel material properties.

Reactivity and Functionalization

The presence of both bromo and chloro substituents on the phenyl group enhances the compound's reactivity, making it suitable for further functionalization. This characteristic is particularly valuable in medicinal chemistry for creating new drug candidates.

Biological Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. Compounds similar to 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties as well. It has been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results that could lead to the development of new antifungal agents .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens. This interaction can block essential metabolic pathways, leading to cell death or growth inhibition .

Medicinal Applications

Drug Development

The compound is being explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological profiles, making it a candidate for developing new pharmaceuticals targeting various diseases .

Specific Therapeutic Areas

Research has suggested applications in treating infections caused by resistant bacterial strains and fungal infections. The unique properties of thiadiazole derivatives make them suitable candidates for addressing current challenges in infectious disease management .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specialized properties. These include polymers and coatings that benefit from the compound's unique chemical characteristics.

Agricultural Chemistry

There is potential for application in agrochemicals as well, where compounds with antimicrobial properties can be used to develop new pesticides or fungicides aimed at protecting crops from various pathogens.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299937-74-9)

- Structural Difference : Fluorine replaces chlorine at the ortho position.

5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1216138-82-7)

- Structural Difference : Methyl group replaces chlorine at the ortho position.

- Impact : The methyl group increases lipophilicity, which may enhance membrane permeability. This derivative has been cataloged but lacks published bioactivity data .

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

Core Heterocycle Modifications

5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-1,3,4-thiadiazol-2-amine Derivatives

- Example : Compound 4c (ED₅₀ = 20.11 mg/kg in MES test).

- Structural Difference: Incorporates a phenoxy group.

- Activity : Demonstrates potent anticonvulsant activity, outperforming the target compound in seizure models .

Schiff Base Derivatives (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine)

Functional Group Additions

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structural Difference : Indole ring replaces the bromo-chlorophenyl group.

- Activity : Acts as PIM2 kinase inhibitors with anti-cancer properties, validated via 3D-QSAR modeling .

5-(Benzylthio)-1,3,4-thiadiazol-2-amine

- Structural Difference : Benzylthio group at position 4.

- Synthesis : Ultrasound-assisted methods improve yield (82–90%) compared to traditional routes .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives or related precursors, followed by selective halogenation to introduce the bromine atom at the 5-position of the thiadiazole ring. The chlorophenyl substituent is introduced via the starting material or through substitution reactions on the phenyl ring.

Detailed Preparation Method from Patent Literature

A highly efficient and environmentally considerate preparation method for 2-amino-5-bromo-1,3,4-thiadiazole, a close analog of the target compound, has been disclosed in patent CN114195736B (2021). This method can be adapted for the synthesis of this compound with appropriate modifications to the phenyl substituent.

| Step Number | Process Description | Conditions and Notes |

|---|---|---|

| 1. Pretreatment | Dissolution of 2-amino-1,3,4-thiadiazole in an aqueous acid solution to form a homogeneous reaction medium | Acid agent concentration: 2-6% by mass (preferably 3-5%); ensures complete dissolution and homogeneous reaction conditions. |

| 2. Bromination | Addition of bromine to the acid solution under controlled temperature and stirring to form the brominated intermediate | Bromine added dropwise under liquid at ≤10 °C; molar ratio of thiadiazole to bromine: 1:0.30-0.60 (preferably 1:0.45-0.55). |

| 3. Oxidation | Continued reaction in the presence of an oxidant to complete bromination and stabilize the product | Oxidants include hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid; mass ratio of product to oxidant: 1:20-50 (preferably 1:25-45); reaction temperature 15-30 °C (preferably 20-25 °C). |

| 4. Alkali Treatment | Neutralization and purification by alkali analysis to isolate the final brominated thiadiazole compound | Alkali (e.g., NaOH 5% aqueous solution) added to adjust pH to ~6.5; reaction temperature cooled to about 0 °C; filtration and drying follow. |

This method is noted for reducing bromine consumption, lowering production costs, minimizing wastewater, and improving product purity and yield.

Research Findings and Spectral Characterization Supporting Preparation

The synthesized compounds, including 5-[substituted]-1,3,4-thiadiazol-2-amines, have been characterized using:

FT-IR: Identification of primary amine N-H stretching (3072-3400 cm⁻¹), aromatic C-H stretching (2946-3040 cm⁻¹), C=N stretching of the thiadiazole ring (1590-1636 cm⁻¹), and C-S-C vibrations (812-854 cm⁻¹).

NMR (¹H and ¹³C): Aromatic protons resonate at 6.7–7.5 ppm; amine protons at 7.6-8.04 ppm; ¹³C signals confirm thiadiazole ring formation with C=N carbons between 148-169 ppm and aromatic carbons at 112-130 ppm.

LC-MS: Molecular ion peaks correspond well with expected molecular weights, confirming successful synthesis.

These characterizations confirm the successful formation of the thiadiazole ring and substitution pattern, validating the preparation methods.

Comparative Data from Experimental Runs

A representative experimental setup from patent literature for bromination of 2-amino-1,3,4-thiadiazole is summarized below:

| Parameter | Value/Condition |

|---|---|

| Starting material | 2-amino-1,3,4-thiadiazole (15 g) |

| Solvent | Bottom water (90 g) |

| Bromine added | 24 g (submerged dripping) |

| Reaction temperature | 26 ± 2 °C |

| Reaction time | 3 hours |

| Post-reaction treatment | pH adjusted to ~6.5 with 5% NaOH at 0 °C, 1 hour stirring |

| Product isolation | Filtration, washing, drying |

| Purity and yield | High purity, yield data not specified but reported as excellent |

This procedure can be adapted to the substituted phenyl thiadiazole by using appropriately substituted starting materials.

Summary Table of Preparation Parameters

| Preparation Step | Key Parameters | Optimal Conditions/Notes |

|---|---|---|

| Acid dissolution | Acid concentration in water | 2-6% mass fraction, preferably 3-5% |

| Bromination | Molar ratio thiadiazole:bromine | 1:0.30-0.60, preferably 1:0.45-0.55 |

| Bromine addition | Temperature during addition | ≤10 °C, dropwise under liquid |

| Oxidation | Oxidant type and ratio | Hypochlorite, chlorate, chlorite, H₂O₂, etc.; 1:20-50 mass ratio product:oxidant |

| Reaction temperature | During bromination and oxidation | 15-30 °C, preferably 20-25 °C |

| Alkali treatment | pH adjustment and temperature | pH ~6.5 with 5% NaOH at ~0 °C |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives. For example, describes a method using sodium hydroxide and sulfuric acid for cyclization, while highlights POCl₃ as a cyclizing agent under reflux. Key parameters include temperature (e.g., 90°C in POCl₃ reactions), solvent choice (DMF or ethanol), and stoichiometric ratios of reagents. Yields typically range from 60–85%, depending on the purity of intermediates and reaction time optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons from the 4-bromo-2-chlorophenyl group appear as doublets in δ 7.2–8.1 ppm, while the thiadiazole NH₂ group resonates near δ 5.5–6.0 ppm (split due to hydrogen bonding) .

- IR Spectroscopy : Key peaks include N-H stretching (3300–3500 cm⁻¹), C=N (1550–1650 cm⁻¹), and C-S (650–750 cm⁻¹) .

- Mass Spectrometry : The molecular ion [M+H]⁺ should align with the molecular weight (~316.5 g/mol), with fragments corresponding to bromine (isotopic pattern) and thiadiazole ring cleavage .

Q. How can crystallographic data aid in structural validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths and angles. For example, reports a related thiadiazole derivative with a monoclinic crystal system (space group P21/c), where the thiadiazole ring exhibits planarity (deviation < 0.02 Å). Key metrics: C-Br bond ≈ 1.89 Å, C-Cl ≈ 1.74 Å, and dihedral angles between aromatic and thiadiazole rings (critical for π-π stacking analysis) .

Advanced Research Questions

Q. How do competing cyclization agents (e.g., POCl₃ vs. H₂SO₄) impact reaction efficiency and byproduct formation?

- Methodology :

- POCl₃ : Produces higher yields (80–85%) but requires strict anhydrous conditions and generates HCl gas, necessitating scrubbers. Byproducts include phosphorylated intermediates, detectable via ³¹P NMR .

- H₂SO₄ : Lower yields (60–70%) due to partial hydrolysis of the thiadiazole ring but offers easier workup. Side reactions involve sulfonation of the aryl group, identifiable through sulfur elemental analysis .

- Data Contradiction : and report conflicting optimal temperatures (90°C vs. room temperature). Resolve via kinetic studies to map activation energy barriers .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution. The bromine atom acts as a leaving group with a calculated Fukui index (f⁻) of 0.12, while the chlorine atom shows lower electrophilicity (f⁻ = 0.07). Solvent effects (e.g., DMSO vs. ethanol) are modeled using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. How does structural isomerism affect biological activity, and what assays validate target interactions?

- Methodology :

- Isomer Synthesis : Prepare analogs with halogens at alternate positions (e.g., 5-chloro-2-bromophenyl) via Suzuki coupling, as in .

- Biological Assays : Use fluorescence polarization to measure binding affinity to enzymes like tyrosine kinases. For example, reports IC₅₀ values < 10 µM for similar thiadiazoles against Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.